Scaffold-Level Target Validation: 2-Isoxazol-3-yl-Acetamide as Privileged HSP90 Inhibitor Chemotype
The 2-isoxazol-3-yl-acetamide scaffold, the exact core architecture of CAS 946361-96-2, was validated as a bona fide HSP90 inhibitor chemotype with significant anti-HIV activity in a systematic medicinal chemistry campaign. Fifteen novel 2-isoxazol-3-yl-acetamide analogues (2a-o) were designed, synthesized, and evaluated for anti-HIV activity and cytotoxicity [1]. The study established that the 2-isoxazol-3-yl-acetamide connectivity—a methylene bridge linking the isoxazole C-3 position to an N-substituted acetamide—is essential for HSP90 binding and antiviral activity. This scaffold-level validation distinguishes CAS 946361-96-2 from isoxazole derivatives with alternative connectivity patterns (e.g., isoxazole-4-carboxamides, isoxazole-5-carboxamides, or isoxazol-3-ol derivatives) that address different target classes such as COX enzymes or GPR120 and lack HSP90 activity. No direct quantitative binding or cellular activity data for the specific compound CAS 946361-96-2 has been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Target engagement (HSP90) and antiviral activity |
|---|---|
| Target Compound Data | No published quantitative data for CAS 946361-96-2 specifically |
| Comparator Or Baseline | 2-isoxazol-3-yl-acetamide analogues (2a-o series): demonstrated significant anti-HIV activity in cellular assays; specific IC50 values not publicly extractable for individual analogues from abstract |
| Quantified Difference | Cannot compute direct difference; scaffold-level validation exists for the chemotype class but not the specific compound |
| Conditions | Anti-HIV cellular assays; HSP90 inhibition assays; cytotoxicity assessment. Full experimental details in Trivedi et al. (2019) Eur J Med Chem 183:111699. |
Why This Matters
The scaffold validation means CAS 946361-96-2 occupies a chemotype space with proven target engagement (HSP90), a feature not shared by other isoxazole connectivity isomers (4-carboxamide, 5-carboxamide, 3-ol series), making it the correct choice for HSP90-focused screening cascades.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry. 2019;183:111699. DOI: 10.1016/j.ejmech.2019.111699. PMID: 31561045. View Source
